5-Methylbenzofuran-2-carbaldehyde

Description

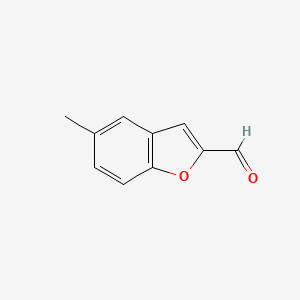

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUWQBYGLWXSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylbenzofuran 2 Carbaldehyde and Its Core Benzofuran Scaffold

Direct Synthesis of 5-Methylbenzofuran-2-carbaldehyde

Direct functionalization of a pre-formed 5-methylbenzofuran (B96412) scaffold offers a straightforward route to this compound. Key methods include nucleophile-intercepted rearrangements and direct oxidation.

Nucleophile-Intercepted Meyer–Schuster Rearrangement Approaches

The Meyer-Schuster rearrangement, a classic organic reaction, can be adapted to synthesize 2-acyl benzofurans. A modern variation involves a nucleophile-intercepted Meyer-Schuster rearrangement (NIMSR). This metal-free, acid-catalyzed approach utilizes pyridine (B92270) N-oxide to trap a carbocation intermediate formed from o-hydroxyphenyl propargylic alcohols. researchgate.netrsc.orgrsc.org This trapping leads to an umpolung (polarity reversal) of an allenyl ether moiety, facilitating an intramolecular attack to furnish the benzofuran (B130515) ring. rsc.org This method has proven effective for synthesizing a range of 2-acyl benzofurans and indoles, with reported yields between 56% and over 99%. researchgate.net

Oxidation of Precursors (e.g., 5-methylbenzofuran)

The direct oxidation of the methyl group at the 2-position of a suitable precursor is a viable strategy. While direct oxidation of 5-methylbenzofuran to the corresponding aldehyde is a plausible transformation, specific literature detailing this exact conversion is not prevalent. However, analogous oxidations of similar substrates are well-documented. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to furan-2,5-dicarbaldehyde (B19676) can be achieved with high selectivity using sodium nitrite (B80452) in phosphoric acid at room temperature. researchgate.net Furthermore, enzyme-catalyzed oxidations, such as those using FAD-dependent enzymes, have been shown to convert hydroxymethyl groups on furan (B31954) rings to carboxylic acids, a process that proceeds through an aldehyde intermediate. nih.gov These examples suggest that a carefully chosen oxidizing agent could selectively convert the 2-methyl group of a benzofuran derivative to a carbaldehyde.

Strategies for Constructing the 5-Methylbenzofuran Ring System

Building the 5-methylbenzofuran skeleton with the aldehyde group already in place or in a precursor form is a common and versatile approach.

Vilsmeier-Haack-Arnold Reaction Applications

The Vilsmeier-Haack-Arnold reaction is a powerful formylation method for electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net This electrophilic reagent reacts with activated aromatic rings to introduce a formyl group. organic-chemistry.org Phenols and anilines are particularly good substrates for this reaction. wikipedia.org The resulting iminium ion intermediate is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.org This method is widely used for the synthesis of various heterocyclic aldehydes. ijpcbs.com

Table 1: Vilsmeier-Haack-Arnold Reaction Components

| Role | Compound |

| Substrate | Electron-rich arene (e.g., a phenol (B47542) derivative) |

| Formylating Agent | Vilsmeier Reagent |

| Reagent Precursors | N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) |

| Product | Aryl aldehyde |

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a powerful means to construct the benzofuran ring.

Acid-catalyzed cyclization of appropriately substituted precursors is a common strategy for benzofuran synthesis. wuxibiology.com For example, 2-hydroxy-1,4-diones can undergo a trifluoroacetic acid (TFA)-catalyzed cyclization, followed by an oxidative aromatization cascade, to produce a variety of benzofuran derivatives. rsc.org Another approach involves the acid-catalyzed cyclization of acetals. For instance, polyphosphoric acid (PPA) can catalyze the cyclization of an acetal (B89532) to form the benzofuran core, although regioselectivity can be an issue. wuxibiology.com Mechanistically, the reaction proceeds through the protonation of the acetal, elimination of an alcohol to form an oxonium ion, followed by nucleophilic attack from the phenyl ring and a second elimination to yield the benzofuran. wuxibiology.com

Gold(I)-catalyzed cyclization of 2-alkynyl phenol acetals has also emerged as a leading method for forming the fused bicyclic structure of benzofurans. digitellinc.com This method can lead to high yields of the desired benzofuran heterocycle. digitellinc.com

Table 2: Comparison of Acid-Catalyzed Cyclization Methods for Benzofuran Synthesis

| Catalyst/Reagent | Precursor Type | Key Features |

| Trifluoroacetic Acid (TFA) | 2-Hydroxy-1,4-diones | One-pot cyclization/oxidative aromatization cascade. rsc.org |

| Polyphosphoric Acid (PPA) | Acetals | Can lead to mixtures of regioisomers. wuxibiology.com |

| Gold(I) Catalysts | 2-Alkynyl Phenol Acetals | Efficient, high-yielding method for the benzofuran core. digitellinc.com |

Palladium- and Platinum-Catalyzed Ring Closures

Palladium and platinum complexes are powerful catalysts for the synthesis of benzofurans, primarily through intramolecular cyclization reactions. These methods often involve the formation of a carbon-oxygen bond to close the furan ring.

One prominent strategy is the palladium-catalyzed intramolecular oxidative cyclization of ortho-cinnamyl phenols. organic-chemistry.org This reaction, utilizing a catalyst like [PdCl2(CH3CN)2] and an oxidant such as benzoquinone, yields 2-benzyl benzo[b]furans. organic-chemistry.org The versatility of this approach is enhanced by the ability to synthesize the ortho-cinnamyl phenol precursors in a one-pot sequence from readily available phenols and alcohols, followed by the palladium-catalyzed annulation. organic-chemistry.org

Palladium catalysis is also effective in the tandem Heck alkynylation/cyclization reactions of 2-iodophenols with terminal alkynes. researchgate.net Well-defined palladium-pincer complexes have demonstrated high catalytic activity for these one-pot reactions, producing benzofuran derivatives in good yields. researchgate.net Furthermore, palladium nanoparticles have been employed for one-pot syntheses via Sonogashira cross-coupling reactions under ambient conditions, with the added benefit of catalyst recyclability. organic-chemistry.org

A direct arylation and ring closure of benzofurans using commercially available aryl iodides can be achieved with a palladium catalyst, proceeding through a proposed Heck-type oxyarylation mechanism. nih.gov This method is notable for its mild conditions and high yields. nih.gov Additionally, a novel palladium-catalyzed method involves the reaction of 2-hydroxystyrenes with iodobenzenes via a C–H activation/oxidation tandem reaction. rsc.org

While less common, platinum catalysts, such as PtCl2, can also facilitate the intramolecular carboalkoxylation or carboamination of alkynes to form heterocycles, including benzofurans. scispace.com

Table 1: Examples of Palladium- and Platinum-Catalyzed Benzofuran Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| [PdCl2(CH3CN)2] / Benzoquinone | ortho-Cinnamyl phenols | 2-Benzyl benzo[b]furans | organic-chemistry.org |

| Palladium-pincer complexes | 2-Iodophenols, Terminal alkynes | Benzofuran derivatives | researchgate.net |

| Palladium nanoparticles | 2-Iodophenols, Terminal alkynes | Benzofuran derivatives | organic-chemistry.org |

| Pd(0)L2 | Benzofuran, Hydroxy aryl iodide | Dihydrobenzofuro[3,2-b]-benzofurans | nih.gov |

| Palladium acetate (B1210297) / Ligand | 2-Hydroxystyrenes, Iodobenzenes | Benzofuran derivatives | rsc.org |

| PtCl2 | Alkynes | Heterocycles (including benzofurans) | scispace.com |

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions represent a cost-effective and efficient alternative for the synthesis of the benzofuran scaffold. These methods often proceed through oxidative cyclization or coupling reactions.

A widely used approach involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.orgresearchgate.net This transformation consists of a sequential nucleophilic addition of the phenol to the alkyne followed by the oxidative cyclization, offering a regioselective route to polysubstituted benzofurans. rsc.org Various copper salts, such as CuCl, CuBr, and copper iodide, have been employed as catalysts. researchgate.netnih.govacs.org

Another strategy involves the reaction of salicylaldehyde-derived Schiff bases with substituted alkenes, utilizing copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. nih.govacs.org This method has been successfully applied to the synthesis of trifluoroethyl-substituted benzofuran derivatives. nih.govacs.org

Furthermore, copper catalysts can be used in tandem with palladium in Sonogashira coupling reactions between terminal alkynes and iodophenols. nih.govacs.org In these cases, copper iodide acts as a co-catalyst with a palladium complex. nih.govacs.org One-pot syntheses using copper bromide as a catalyst have also been developed for the reaction of substituted amines, salicylaldehydes, and calcium carbide (as an acetylene (B1199291) source) to afford amino-substituted benzofurans. acs.org

Table 2: Copper-Catalyzed Benzofuran Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Copper catalyst / O2 | Phenols, Alkynes | Polysubstituted benzofurans | rsc.orgresearchgate.net |

| CuCl / DBU | Salicylaldehyde-derived Schiff bases, Alkenes | Trifluoroethyl-substituted benzofurans | nih.govacs.org |

| (PPh3)PdCl2 / CuI | Terminal alkynes, Iodophenols | Benzofuran derivatives | nih.govacs.org |

| CuBr / Na2CO3 | Amines, Salicylaldehydes, Calcium carbide | Amino-substituted benzofurans | acs.org |

Dieckmann Reaction Conditions

The Dieckmann condensation is an intramolecular reaction of diesters using a base to form β-keto esters, which can serve as precursors to benzofurans. wikipedia.orglibretexts.org This reaction is particularly effective for forming five- and six-membered rings. wikipedia.orgmasterorganicchemistry.com The mechanism involves the deprotonation of an α-carbon to an ester, forming an enolate which then attacks the other ester group in the molecule, leading to a cyclic product. wikipedia.orglibretexts.orgmasterorganicchemistry.com

While the classical Dieckmann condensation is a powerful tool, variations and related reactions have been developed to access benzofuran scaffolds. For instance, a triethylamine-catalyzed reaction analogous to a Dieckmann condensation, known as the Rap–Stoermer reaction, involves the reaction of α-haloketones with salicylaldehydes to produce benzofuran derivatives in high yields. nih.gov

The general principle of intramolecular cyclization of a substrate containing two ester groups, or an ester and another carbonyl functionality, under basic conditions remains a key strategy in heterocyclic synthesis.

Table 3: Dieckmann and Related Reactions for Benzofuran Synthesis

| Reaction Name | Reactants | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Dieckmann Condensation | Diesters | Base (e.g., alkoxide) | β-keto esters (precursors) | wikipedia.orglibretexts.org |

| Rap–Stoermer Reaction | α-Haloketones, Salicylaldehydes | Triethylamine | Benzofuran derivatives | nih.gov |

Intramolecular Friedel–Crafts Reactions

Intramolecular Friedel–Crafts reactions provide a direct method for the construction of the benzofuran ring by forming a carbon-carbon bond between an aromatic ring and an electrophilic side chain. This approach is often mediated by a Lewis or Brønsted acid.

A metal-free method utilizing phosphoric acid as a catalyst has been developed for the synthesis of 2,3-unsubstituted benzofurans. rsc.org This reaction demonstrates good tolerance for various functional groups, including both electron-withdrawing and electron-donating substituents, affording benzofuran derivatives in high yields. rsc.org

Lewis acids such as iron(III) chloride (FeCl3) can also mediate intramolecular cyclizations of electron-rich aryl ketones to form benzofuran rings through direct oxidative aromatic C–O bond formation. nih.govresearchgate.net In some cases, FeCl3 can act as both a Lewis acid and an oxidant. researchgate.net While many Friedel-Crafts reactions require strong Lewis acids, the development of milder catalytic systems is an ongoing area of research. beilstein-journals.org

Table 4: Intramolecular Friedel–Crafts Reactions for Benzofuran Synthesis

| Catalyst/Mediator | Substrate Type | Key Transformation | Reference |

|---|---|---|---|

| Phosphoric acid | (Phenoxy)acetaldehyde derivatives | Metal-free C-C bond formation | rsc.org |

| FeCl3 | Electron-rich aryl ketones | Oxidative C-O bond formation | nih.govresearchgate.net |

Reductive Deoxygenation (McMurry Reaction)

The McMurry reaction is a reductive coupling of two carbonyl groups, typically aldehydes or ketones, to form an alkene using a low-valent titanium species. wikipedia.orgnih.gov This reaction can be applied intramolecularly to synthesize cyclic compounds, including heterocycles like benzofurans. youtube.com

The active titanium reagent is usually generated in situ by reducing a titanium halide, such as TiCl3 or TiCl4, with a reducing agent like zinc powder or a zinc-copper couple. wikipedia.orgjocpr.com The reaction proceeds via the formation of a pinacolate intermediate, which is then deoxygenated by the oxophilic titanium species to yield the alkene. wikipedia.org

Specifically for benzofuran synthesis, ketoesters derived from the acylation of o-hydroxyacetophenone can undergo intramolecular cyclization in the presence of low-valent titanium to afford benzofurans in good yields. jocpr.com The reaction is particularly useful for synthesizing sterically hindered molecules. youtube.com

Table 5: McMurry Reaction for Benzofuran Synthesis

| Titanium Source | Reducing Agent | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| TiCl3 | Zinc powder | Ketoesters from o-hydroxyacetophenone | Benzofurans | jocpr.com |

| TiCl3 or TiCl4 | Zn, Zn-Cu couple | Dicarbonyl compounds | Alkenes (cyclic) | wikipedia.org |

DBU-Promoted Cyclizations

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base that can effectively promote cyclization reactions leading to the formation of benzofurans. These reactions often involve the deprotonation of a suitable precursor to initiate an intramolecular cyclization.

DBU has been used as a base in the copper-catalyzed reaction of salicylaldehyde-derived Schiff bases with substituted alkenes to produce trifluoroethyl-substituted benzofuran derivatives. nih.govacs.org In this case, DBU facilitates the reaction, likely by promoting the formation of a key intermediate.

Furthermore, DBU can catalyze Michael addition/cyclization/elimination cascade reactions to form polysubstituted arenes. mdpi.com While not a direct synthesis of the benzofuran ring itself in the cited example, the principle of DBU-promoted cascade reactions highlights its utility in constructing complex cyclic systems. DBU has also been shown to be effective in promoting the cyclization of o-alkynylphenols to the corresponding benzofurans. nih.gov

Table 6: DBU-Promoted Reactions in Benzofuran Synthesis

| Reaction Type | Reactants | Role of DBU | Product Type | Reference |

|---|---|---|---|---|

| Copper-catalyzed cyclization | Salicylaldehyde-derived Schiff bases, Alkenes | Base | Trifluoroethyl-substituted benzofurans | nih.govacs.org |

| Base-promoted cyclization | o-Alkynylphenols | Base | 2-Substituted benzofurans | nih.gov |

Cross-Coupling Reactions Leading to Benzofuran Scaffolds

Cross-coupling reactions, particularly those catalyzed by palladium, are a cornerstone of modern organic synthesis and have been extensively applied to the construction of benzofuran derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is a versatile method for synthesizing biaryl compounds. mdpi.com This reaction has been successfully applied to the synthesis of 2-arylbenzofuran derivatives by coupling arylboronic acids with 2-(4-bromophenyl)benzofuran (B12281498) in the presence of a palladium catalyst. mdpi.com

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is another powerful tool. acs.org Tandem Sonogashira coupling followed by intramolecular cyclization of o-halophenols with terminal alkynes is a common and convenient method for constructing the benzofuran ring. researchgate.netnih.gov These reactions are often catalyzed by a combination of palladium and copper catalysts. acs.org

Acid-mediated intermolecular C–F/C–H cross-coupling has also been reported for the synthesis of 2-arylbenzofurans from 2-fluorobenzofurans and arenes in the presence of AlCl3. rsc.org

Table 7: Cross-Coupling Reactions for Benzofuran Synthesis

| Reaction Name | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(II) complex / K2CO3 | 2-(4-Bromophenyl)benzofuran, Arylboronic acids | 2-Arylbenzofuran derivatives | mdpi.com |

| Sonogashira Coupling/Cyclization | (PPh3)PdCl2 / CuI | o-Halophenols, Terminal alkynes | Benzofuran derivatives | researchgate.netacs.orgnih.gov |

| C-F/C-H Cross-Coupling | AlCl3 | 2-Fluorobenzofurans, Arenes | 2-Arylbenzofurans | rsc.org |

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly between sp- and sp²-hybridized carbon atoms. This reaction has been effectively applied to the synthesis of 2,3-disubstituted benzofurans. The typical protocol involves the palladium- and copper-cocatalyzed reaction of a 2-halophenol, most commonly a 2-iodophenol (B132878), with a terminal alkyne.

The reaction proceeds through a catalytic cycle involving the formation of a copper acetylide, which then undergoes transmetalation to a palladium(0) complex that has oxidatively added to the aryl halide. Subsequent reductive elimination forms the C-C bond, and an intramolecular cyclization (5-endo-dig) of the resulting 2-alkynylphenol intermediate affords the benzofuran ring. The use of a base, such as triethylamine, is essential for the reaction.

An efficient one-pot, three-component synthesis of 2,3-disubstituted benzo[b]furans has been developed using Sonogashira reaction conditions. google.com This method starts with commercially available 2-iodophenols, terminal acetylenes, and aryl iodides. google.com The initial Sonogashira coupling of the 2-iodophenol with the terminal alkyne is followed by a cyclization involving the aryl iodide to yield the 2,3-disubstituted benzo[b]furan in good to excellent yields. google.com

For instance, the reaction of 2-iodophenol with phenylacetylene (B144264) and iodobenzene, catalyzed by bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide in the presence of triethylamine, yields 2,3-diphenylbenzo[b]furan in 87% yield. google.com The scope of this reaction is broad, accommodating various substituted 2-iodophenols and terminal alkynes.

| Entry | 2-Halophenol | Alkyne | Aryl Iodide | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 2-Iodophenol | Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂, CuI | Et₃N | Acetonitrile (B52724) | 87 |

| 2 | 2-Iodophenol | 4-Methoxyphenylacetylene | 4-Iodoanisole | PdCl₂(PPh₃)₂, CuI | Et₃N | Acetonitrile | 22 |

| 3 | 2-Iodophenol | 1-Ethynylcyclohexene | Iodobenzene | PdCl₂(PPh₃)₂, CuI | Et₃N | Acetonitrile | 70 |

Organocuprate and 2-Halophenol Condensations

Organocuprates, often referred to as Gilman reagents (Li[CuR₂]), are valuable nucleophiles in organic synthesis, known for their ability to participate in conjugate additions and Sₙ2 reactions. masterorganicchemistry.comwikipedia.org They are typically prepared by the reaction of an organolithium reagent with a copper(I) salt. wikipedia.orgmasterorganicchemistry.com

While organocuprates are powerful reagents for forming carbon-carbon bonds, their direct condensation with 2-halophenols to form benzofurans is not a commonly reported primary synthetic route in the reviewed literature. The more prevalent copper-catalyzed method for forming the aryl-oxygen bond in benzofuran synthesis is the Ullmann condensation. The Ullmann reaction involves the copper-promoted coupling of an aryl halide with an alcohol, in this case, the intramolecular cyclization of a 2-halophenol derivative where the oxygen acts as the nucleophile. nih.gov This process, however, typically requires high temperatures and stoichiometric amounts of copper. nih.gov

Modern variations of the Ullmann-type reaction utilize soluble copper catalysts with various ligands to facilitate the C-O bond formation under milder conditions. Although not a direct condensation with a pre-formed organocuprate, these copper-catalyzed methods represent the primary approach for this type of transformation in benzofuran synthesis.

Palladium Acetate-Catalyzed Benzoyl-Substituted Benzofuran Synthesis

Palladium acetate has proven to be a versatile catalyst for the synthesis of functionalized benzofurans. A notable application is the synthesis of benzoyl-substituted benzofurans. One such method involves the palladium acetate-catalyzed reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. nih.govrsc.org

This reaction proceeds via a cascade process. Initially, a palladium-catalyzed addition of the arylboronic acid to the nitrile group occurs, followed by an intramolecular cyclization to form the benzofuran ring. This methodology provides a direct route to 2-benzoylbenzofuran derivatives. The reaction is typically carried out in the presence of a ligand, such as bipyridine (bpy), in a solvent like toluene (B28343) at elevated temperatures. nih.gov

| Entry | Aryl Boronic Acid | 2-(2-formylphenoxy)acetonitrile Derivative | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | 2-(2-formylphenoxy)acetonitrile | bpy | Toluene | 90 | High |

| 2 | 4-Methylphenylboronic acid | 2-(2-formyl-4-methylphenoxy)acetonitrile | bpy | Toluene | 90 | High |

| 3 | 4-Methoxyphenylboronic acid | 2-(2-formylphenoxy)acetonitrile | bpy | Toluene | 90 | Moderate |

C–F/C–H Cross-Coupling Methods

Carbon-fluorine (C–F) bond activation and subsequent cross-coupling with a carbon-hydrogen (C–H) bond represents an advancing frontier in synthetic organic chemistry. An acid-mediated, transition-metal-free intermolecular C–F/C–H cross-coupling has been developed for the synthesis of 2-arylbenzofurans. nih.gov

This method involves treating 2-fluorobenzofurans with arenes in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃). nih.gov The proposed mechanism suggests that the protonation of the 2-fluorobenzofuran generates an α-fluorine-stabilized carbocation. This electrophilic intermediate then undergoes a Friedel-Crafts-type reaction with the arene, followed by the elimination of hydrogen fluoride (B91410) to afford the 2-arylbenzofuran product. nih.gov This protocol has been successfully applied to the synthesis of bioactive 2-arylbenzofuran natural products. nih.gov

| Entry | 2-Fluorobenzofuran Derivative | Arene | Lewis Acid | Yield (%) |

| 1 | 2-Fluorobenzofuran | Benzene (B151609) | AlCl₃ | Good |

| 2 | 5-Bromo-2-fluorobenzofuran | Anisole | AlCl₃ | Good |

| 3 | 2-Fluorobenzofuran | Toluene | AlCl₃ | Moderate |

Green Chemistry Approaches in Benzofuran Synthesis

In recent years, the principles of green chemistry have become increasingly important in guiding the development of new synthetic methodologies. These principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. In the context of benzofuran synthesis, microwave-assisted and ultrasound-assisted routes have emerged as prominent green alternatives to conventional heating methods.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govnih.govresearchgate.netacs.org The use of microwave irradiation in the Sonogashira coupling reaction for the synthesis of 2,3-disubstituted benzofurans is a prime example of this. google.comnih.gov

By employing microwave irradiation, the reaction times for the one-pot, three-component synthesis of benzofurans can be dramatically reduced from hours to minutes, while also minimizing the formation of side products. google.com For example, a microwave-assisted Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids was completed in 5 minutes with very high yields, compared to the 3 hours required for the traditional method. nih.gov

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (Conventional) | Yield (Microwave) |

| Sonogashira Coupling for 2,3-disubstituted benzofurans | Several hours | 10-30 minutes | Moderate to Good | Good to Excellent google.com |

| Perkin Rearrangement of 3-bromocoumarins | ~3 hours | 5 minutes | Quantitative | 99% nih.gov |

| Synthesis of benzotriazole (B28993) derivatives | 3-6 hours | 3-11 minutes | 23-76% | 42-93% nih.govacs.org |

Ultrasound-Assisted Synthetic Routes

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates and yields. masterorganicchemistry.comresearchgate.net This technique offers several advantages in line with the principles of green chemistry, including reduced reaction times, lower energy consumption, and often improved selectivity. masterorganicchemistry.comresearchgate.netuniv.kiev.uaresearchgate.netnih.gov

The application of ultrasound has been successfully demonstrated in the synthesis of various benzofuran derivatives. For instance, a one-pot synthesis of 2-substituted benzofurans has been developed via a sequential C-C coupling, C-Si bond cleavage, and subsequent tandem C-C/C-O bond-forming reaction under ultrasound irradiation. researchgate.netnih.gov This method provides good yields of the desired products in a significantly shorter time frame compared to silent (non-ultrasound) conditions. univ.kiev.uaresearchgate.net The benefits of ultrasound-assisted synthesis include enhanced reaction rates, reduced energy consumption, and improved product yields and selectivity. masterorganicchemistry.com

Catalyst-Free Methodologies

In the pursuit of greener and more efficient chemical transformations, catalyst-free synthetic methods have garnered significant attention. These approaches obviate the need for often expensive and toxic metal catalysts, simplifying purification processes and reducing environmental impact. Several catalyst-free strategies have been developed for the synthesis of the benzofuran scaffold, which can be adapted to produce 5-methyl substituted derivatives.

One of the most prominent catalyst-free methods for benzofuran synthesis is through electrochemical oxidation. This technique utilizes an electric current to facilitate the desired chemical transformations, avoiding the use of chemical oxidants or catalysts. A notable example is the electrochemical synthesis of benzofuran derivatives from the oxidation of catechols or their analogues in the presence of nucleophiles. nih.govnih.govorganic-chemistry.org

| Starting Material | Nucleophile | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| N,N,N',N'-Tetramethyl-benzene-1,4-diamine | Cyanoacetates | Phosphate buffer (pH 7), EtOH, Room Temperature, Carbon Electrodes | Benzofuran derivatives | Good nih.gov |

| Catechols | Dimedone, Acetylacetone, 4-hydroxycoumarin | Aqueous solution, Controlled-potential coulometry | New benzofuran derivatives | Not specified organic-chemistry.org |

Another innovative catalyst-free approach involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides. This method proceeds through a cascade of reactions including isomerization, nucleophilic addition, cyclization, and aromatization to afford the benzofuran structure. The reaction is carried out in a solvent such as acetonitrile without the need for any catalyst. This methodology offers a versatile route to various substituted benzofurans.

While a direct catalyst-free synthesis of this compound has not been extensively reported, the introduction of the 2-carbaldehyde group onto the pre-formed 5-methylbenzofuran scaffold can be considered. The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heterocyclic compounds, including benzofurans. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). While POCl₃ is a reagent that is consumed during the reaction to activate the formamide, the reaction itself does not involve a traditional catalyst that is regenerated in a catalytic cycle. The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent attacks the electron-rich C2 position of the benzofuran ring, followed by hydrolysis to yield the aldehyde.

| Formylating Agent Source | Activating Reagent | Substrate |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | Electron-rich arenes/heterocycles wikipedia.orgchemistrysteps.com |

It is important to note that while these formylation methods may not require a substance that fits the strict definition of a catalyst, they do involve stoichiometric activating reagents. The development of truly catalyst-free and reagent-free formylation methods remains an active area of research in green chemistry.

Reactivity and Derivatization Pathways of 5 Methylbenzofuran 2 Carbaldehyde

Functional Group Transformations at the Carbaldehyde Moiety

The aldehyde group at the C2 position of 5-Methylbenzofuran-2-carbaldehyde is a primary site for chemical modification, readily participating in reactions to extend the molecular framework and build complexity.

Condensation Reactions for Chalcone (B49325) Formation

A key transformation of this compound is its use in the Claisen-Schmidt condensation to form chalcones, which are α,β-unsaturated ketones. scispace.comwikipedia.org This reaction typically involves the base-catalyzed condensation of the aldehyde with an appropriate ketone containing an α-hydrogen. ijarsct.co.intaylorandfrancis.com For instance, the reaction of this compound with substituted acetophenones in the presence of a base like potassium hydroxide (B78521) yields benzofuran-chalcone derivatives. researchgate.net These chalcones serve as crucial intermediates for synthesizing a variety of heterocyclic compounds. nih.gov

One study detailed the synthesis of 3-(4-chlorophenyl)-1-(5-methylbenzofuran-2-yl)prop-2-en-1-one through this method, achieving a 70% yield. researchgate.net The reaction demonstrates a robust pathway to creating a 1,3-diaryl-2-propen-1-one scaffold where one of the aryl groups is the 5-methylbenzofuran (B96412) moiety.

| Starting Aldehyde | Ketone | Product | Yield | Reference |

| This compound | 4-Chloroacetophenone | 3-(4-chlorophenyl)-1-(5-methylbenzofuran-2-yl)prop-2-en-1-one | 70% | researchgate.net |

| This compound | 4-Methylacetophenone | 3-(4-methylphenyl)-1-(5-methylbenzofuran-2-yl)prop-2-en-1-one | - | researchgate.net |

Further Derivatization for Complex Heterocyclic Systems

The chalcones derived from this compound are valuable precursors for the synthesis of more complex, multi-ring heterocyclic systems through cyclization reactions.

Isoxazole Synthesis: The benzofuran (B130515) chalcones can be reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base to yield 4,5-dihydroisoxazoles (isoxazolines), which can be further oxidized to isoxazoles. researchgate.netnih.gov For example, 3-(4-methylphenyl)-1-(5-methylbenzofuran-2-yl)prop-2-en-1-one is treated with hydroxylamine hydrochloride and potassium hydroxide in ethanol (B145695) to produce 4,5-dihydro-3-(5-methylbenzofuran-2-yl)-5-(p-tolyl)isoxazole. researchgate.net This reaction builds a five-membered heterocyclic ring attached to the original chalcone structure.

Pyrimidine (B1678525) Synthesis: A common pathway for derivatization involves the reaction of benzofuran chalcones with compounds like urea, thiourea, or guanidine (B92328) hydrochloride in an alkaline medium. researchgate.netnih.gov These reactions lead to the formation of pyrimidine derivatives, including hydroxypyrimidines, thiopyrimidines (mercaptopyrimidines), and aminopyrimidines, respectively. researchgate.netresearchgate.net This cyclocondensation reaction provides a direct route to incorporating the 5-methylbenzofuran scaffold into a six-membered diazine ring system. pnrjournal.com

Pyrazoline Synthesis: Another important derivatization is the reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol. thepharmajournal.comresearchgate.net This reaction typically proceeds under reflux to yield pyrazoline derivatives. researchgate.netnih.govelifesciences.org The process involves the cyclization of the α,β-unsaturated ketone system with the hydrazine to form a five-membered di-nitrogen heterocyclic ring.

| Chalcone Precursor | Reagent | Resulting Heterocycle | Reference |

| 3-Aryl-1-(5-methylbenzofuran-2-yl)prop-2-en-1-one | Hydroxylamine Hydrochloride | 3-(5-methylbenzofuran-2-yl)-5-arylisoxazole | researchgate.net |

| Benzofuran Chalcone | Guanidine Hydrochloride | Aminopyrimidine | researchgate.netnih.gov |

| Benzofuran Chalcone | Thiourea | Thiopyrimidine | researchgate.netnih.govresearchgate.net |

| Benzofuran Chalcone | Urea | Hydroxypyrimidine | researchgate.netnih.govresearchgate.net |

| Benzofuran Chalcone | Hydrazine Hydrate | Pyrazoline | thepharmajournal.comresearchgate.net |

Reactions Involving the Benzofuran Ring System

Beyond the aldehyde group, the benzofuran ring itself can participate in various chemical transformations, allowing for modification of the core structure.

Halogenation and Subsequent Reactions

The benzofuran ring system is susceptible to electrophilic halogenation. researchgate.net Studies on benzofuran and its derivatives show that bromination can lead to the formation of adducts that subsequently decompose to yield ring-halogenated products. rsc.org While specific studies on the halogenation of this compound are not detailed, the general principles of electrophilic substitution on benzofurans apply. The most reactive sites on the unsubstituted benzofuran ring are the C2 and C3 positions. Since the C2 position is blocked by the carbaldehyde group, substitution would likely be directed to the C3 position or to the benzene (B151609) portion of the molecule. The presence of the activating methyl group at C5 would influence substitution on the aromatic ring, likely directing incoming electrophiles to the C4 or C6 positions. nih.gov Halogenated benzofurans are themselves important intermediates for further functionalization, often through cross-coupling reactions. nih.gov

Reactions as a Nucleophile (e.g., Hydroarylation/Cycloisomerization)

The electron-rich nature of the benzofuran ring allows it to act as a nucleophile in certain reactions. While specific examples involving this compound in hydroarylation or cycloisomerization reactions are not prominent in the surveyed literature, the general reactivity pattern of benzofurans suggests such transformations are plausible. Cycloisomerization reactions are known for synthesizing substituted benzofurans from various precursors, highlighting the ring's ability to participate in cyclization processes. organic-chemistry.org In theory, the π-system of the furan (B31954) moiety could attack an activated electrophile, leading to the formation of new carbon-carbon bonds, although this reactivity can be competitive with reactions at the benzene ring or the aldehyde group.

Acylation of the Benzofuran Ring

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. nih.gov For the benzofuran system, acylation with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst typically occurs with high regioselectivity at the electron-rich C2 position. arkat-usa.orgrsc.org However, in this compound, this position is already functionalized.

Therefore, acylation would be expected to occur on the benzene ring. The outcome of such a reaction would be governed by the directing effects of the existing substituents: the activating C5-methyl group and the furan oxygen atom. Friedel-Crafts reactions on substituted benzenes are well-established; for example, in toluene (B28343) (methylbenzene), acylation predominantly yields the 4-substituted (para) product. libretexts.org For this compound, the combined directing influence of the methyl group and the ring oxygen would likely favor substitution at the C4 or C6 positions of the benzofuran nucleus. Milder catalysts, such as BF₃, are sometimes preferred for furan-containing systems to avoid polymerization or degradation that can occur with stronger Lewis acids like AlCl₃. stackexchange.com

Synthesis of Advanced this compound Derivatives

The strategic functionalization of this compound opens avenues to a variety of advanced derivatives, including fused heterocyclic systems like thienoindoles, and hybrid molecules incorporating tetrazole or pyrimidine rings. These synthetic transformations leverage the reactivity of the aldehyde group to build molecular complexity.

Formation of Benzofuran-Thienoindoles

A notable synthetic route allows for the construction of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles, a class of N,O,S-heteroacenes. This pathway utilizes a multi-step sequence starting from a close derivative, 3-chloro-5-methylbenzofuran-2-carbaldehyde. acs.orgurfu.ru The synthesis is initiated by a Vilsmeier-Haack-Arnold reaction on the corresponding benzofuran-3(2H)-one to yield the chlorinated aldehyde. urfu.ru

The core of the synthesis involves three key transformations to build the necessary thieno[3,2-b]benzofuran intermediate:

Nucleophilic Substitution : The chlorine atom at the C-3 position is substituted by a methyl thioglycolate group. acs.orgurfu.ru

Functional Group Conversion : The aldehyde group at the C-2 position is converted into a nitrile (CN) group. This is typically achieved by forming an oxime with hydroxylamine, followed by dehydration. acs.org

Base-Promoted Cyclization : The resulting carbonitrile undergoes an intramolecular cyclization facilitated by a strong base, such as potassium tert-butoxide (KOt-Bu), to form the crucial methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate intermediate. acs.orgurfu.ru

Finally, this aminothiophene derivative undergoes a one-pot Fischer indolization with various arylhydrazines to construct the fused indole (B1671886) ring, yielding the target benzofuran-thienoindole structure. acs.org

Table 1: Key Intermediates in the Synthesis of Benzofuran-Thienoindoles

| Compound Name | Structure | Role | Reference |

|---|---|---|---|

| 3-Chloro-5-methylbenzofuran-2-carbaldehyde |  |

Starting Material | urfu.ru |

| Methyl 2-[(2-Formyl-5-methylbenzofuran-3-yl)thio]acetate | ![Methyl 2-[(2-Formyl-5-methylbenzofuran-3-yl)thio]acetate](https://i.imgur.com/vH9p4wA.png) |

Intermediate after substitution | acs.org |

| Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate | ![Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate](https://i.imgur.com/K38dK8L.png) |

Key cyclization precursor | acs.orgurfu.ru |

Synthesis of Benzofuran-Substituted Tetrazoles

The synthesis of benzofuran-substituted tetrazoles can be effectively achieved through isocyanide-based multicomponent reactions (IMCRs), specifically the Ugi-azide reaction. mdpi.com This one-pot process allows for the rapid assembly of 1,5-disubstituted tetrazoles from four distinct starting materials. In this context, this compound serves as the ideal aldehyde component.

The general Ugi-azide reaction involves the combination of:

An aldehyde (this compound)

An amine

An isocyanide

An azide (B81097) source (e.g., sodium azide or trimethylsilyl (B98337) azide) mdpi.comnih.gov

This reaction proceeds through the formation of an α-amino nitrile intermediate, which then undergoes a [3+2] cycloaddition with the azide to form the stable five-membered tetrazole ring. nih.gov The versatility of the Ugi-azide reaction allows for the creation of a large library of derivatives, as the amine and isocyanide components can be widely varied, leading to diverse substitutions on the final tetrazole product. mdpi.com This method is noted for its efficiency, atom economy, and the ability to generate structurally complex molecules in a single step under mild conditions. rsc.orgwordpress.com

Table 2: Representative Components for Ugi-Azide Synthesis of Benzofuran-Tetrazoles

| Component Type | Example Reactant | Resulting Moiety on Tetrazole | Reference |

|---|---|---|---|

| Aldehyde | This compound | Forms the substituent at the C5 position of the tetrazole ring | mdpi.com |

| Amine | Cyclohexylamine | Cyclohexyl group attached to the N1 position of the tetrazole | nih.gov |

| Isocyanide | Tert-butyl isocyanide | Tert-butyl group attached to the exocyclic amide nitrogen | nih.gov |

Synthesis of Benzofuran-Pyrimidine Hybrids

Benzofuran-pyrimidine hybrids are commonly synthesized via a two-step process that utilizes this compound as a key building block. The general strategy involves the initial formation of a benzofuran-chalcone, which is an α,β-unsaturated ketone, followed by its cyclocondensation to form the pyrimidine ring. nih.govijper.org

Claisen-Schmidt Condensation : The first step is a base-catalyzed Claisen-Schmidt condensation between this compound and a suitable ketone, typically an acetophenone (B1666503) derivative. ijres.orgnih.gov This reaction creates the central enone linkage of the chalcone scaffold.

Cyclocondensation Reaction : The resulting benzofuran-chalcone is then treated with a reagent containing a urea, thiourea, or guanidine functional group. nih.govpnrjournal.com In the presence of a base like potassium hydroxide, this mixture undergoes a cyclization reaction to yield the corresponding 4,6-disubstituted pyrimidine derivative, which can exist in different tautomeric forms (e.g., pyrimidin-2-ol, pyrimidin-2-thiol, or pyrimidin-2-amine). nih.gov

This synthetic approach is highly modular, allowing for variation in both the ketone used to form the chalcone and the cyclizing agent, thereby enabling the creation of a wide array of benzofuran-pyrimidine hybrids. nih.govijper.org

Table 3: Reaction Scheme for Benzofuran-Pyrimidine Hybrids

| Step | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound + Substituted Acetophenone | Benzofuran-chalcone intermediate | nih.govnih.gov |

Mechanistic Insights into Biological Interactions and Structure Activity Relationships of 5 Methylbenzofuran 2 Carbaldehyde Derivatives in Vitro Focus

Molecular Docking Simulations with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand and its target receptor at the molecular level.

While specific molecular docking studies on 5-Methylbenzofuran-2-carbaldehyde derivatives are not prevalent in the current literature, research on analogous benzofuran (B130515) structures provides valuable insights. For instance, docking studies on various benzofuran derivatives have been conducted to explore their binding modes with cancer-related proteins. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for their biological activity.

In a study on novel benzofuran-based 1,2,3-triazole analogues, molecular docking was employed to investigate the binding affinity of the synthesized compounds with protein-ligand complexes. researchgate.net The results of such studies can help in rationalizing the observed biological activities and in the design of more potent derivatives.

Table 1: Representative Molecular Docking Data for Benzofuran Derivatives

| Compound Class | Target Receptor | Key Interactions Noted | Reference |

| Benzofuran-based 1,2,3-triazole analogues | Protein-ligand complexes | Hydrogen bonding, hydrophobic interactions | researchgate.net |

It is important to note that the data in this table is for related benzofuran compounds and not specifically for this compound derivatives.

Elucidation of Enzyme Inhibition Mechanisms

The aldehyde functional group at the 2-position of the benzofuran ring in this compound suggests a potential for interaction with various enzymes. Aldehydes are known to be reactive moieties that can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition.

Research on other aldehyde-containing heterocyclic compounds has demonstrated their ability to act as enzyme inhibitors. For example, derivatives of 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde have been synthesized and evaluated for their antitumor activities, with some compounds showing potent inhibition of key enzymes involved in cancer progression. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For benzofuran derivatives, SAR studies have revealed several key features that contribute to their anticancer properties.

The nature and position of substituents on the benzofuran ring system have a profound impact on the biological activity of the resulting derivatives. nih.gov

Substitution at the 2-position: The 2-position of the benzofuran ring is a common site for modification. The introduction of different functional groups at this position can significantly modulate the compound's activity. For instance, the carbaldehyde group in this compound can serve as a synthetic handle for the preparation of a wide range of derivatives, such as Schiff bases, hydrazones, and chalcones, each with potentially unique biological profiles.

A study on the synthesis of new benzofuran derivatives highlighted that the introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system increased their cytotoxicity in both normal and cancer cells. nih.gov This underscores the importance of specific substitutions in enhancing the desired biological activity.

In Vitro Mechanistic Investigations of Cellular Interactions

In vitro studies using cancer cell lines are crucial for elucidating the cellular mechanisms of action of potential anticancer agents. Such studies can provide information on a compound's cytotoxicity, its effects on cell proliferation and apoptosis, and its interactions with specific cellular pathways.

While direct in vitro mechanistic investigations on this compound are not widely reported, studies on related benzofuran derivatives have demonstrated a range of cellular effects. For example, some benzofuran derivatives have been shown to induce apoptosis in cancer cells. nih.gov The evaluation of cytotoxicity against various cancer cell lines, such as leukemia (K562, MOLT-4) and cervix carcinoma (HeLa), is a common practice in the assessment of new benzofuran derivatives. nih.gov

Applications of 5 Methylbenzofuran 2 Carbaldehyde As a Key Synthetic Intermediate

Precursor for Pharmacologically Relevant Scaffolds

The benzofuran (B130515) nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities. While direct and extensive research on the pharmacological applications of 5-Methylbenzofuran-2-carbaldehyde is not widely documented, its structural components suggest significant potential as a precursor for bioactive molecules. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse heterocyclic systems known to possess therapeutic properties.

The general importance of the benzofuran scaffold is underscored by its presence in a number of approved drugs and biologically active compounds. These compounds have demonstrated activities including anti-arrhythmic, anti-cancer, and anti-psychotic effects. The aldehyde group of this compound can readily undergo reactions such as condensation, oxidation, reduction, and the formation of Schiff bases, which are fundamental steps in the synthesis of more complex drug-like molecules. For instance, condensation reactions with active methylene (B1212753) compounds can lead to the formation of chalcone-like structures, which are precursors to flavonoids and other related pharmacologically active classes. Furthermore, reaction with hydrazines or hydroxylamines can yield pyrazoline or isoxazoline (B3343090) derivatives, respectively, which are heterocyclic systems frequently found in bioactive compounds.

Below is a table of representative pharmacologically active scaffolds that could potentially be synthesized from or are related to the benzofuran structure, illustrating the therapeutic potential of this class of compounds.

| Scaffold Type | Potential Pharmacological Activity | Key Synthetic Transformation from Aldehyde |

| Chalcones | Anti-inflammatory, Antitumor, Antioxidant | Claisen-Schmidt Condensation |

| Schiff Bases | Antibacterial, Antifungal, Antitumor | Condensation with primary amines |

| Pyrazolines | Antidepressant, Anticonvulsant, Antimicrobial | Condensation with hydrazines |

| Isoxazolines | Anti-inflammatory, Analgesic | Condensation with hydroxylamines |

| Fused Heterocycles | Various, including enzyme inhibition | Multi-step synthesis involving cyclization reactions |

It is important to note that while the potential is high, specific research to develop and test pharmacologically active compounds derived directly from this compound is an area that warrants further investigation. The methyl group at the 5-position could play a crucial role in modulating the biological activity of the resulting derivatives.

Building Block for Agrochemicals and Related Fine Chemicals

In a similar vein to its applications in pharmaceuticals, this compound holds promise as a building block for the synthesis of agrochemicals and other fine chemicals. The benzofuran moiety is present in some naturally occurring and synthetic compounds with pesticidal or herbicidal properties. The reactivity of the aldehyde group allows for the introduction of various toxophoric groups or functionalities that can enhance the biological activity against pests and weeds.

The related compound, 5-methylfurfural, which shares the 5-methyl and 2-carbaldehyde functional groups but has a furan (B31954) instead of a benzofuran core, is known to be an intermediate in the synthesis of compounds relevant to the agricultural field. wikipedia.org This suggests that this compound could similarly be utilized. The aldehyde can be converted into imines, oximes, and hydrazones, which are classes of compounds known to exhibit insecticidal, fungicidal, and herbicidal activities. For example, the synthesis of oxime ethers from aldehydes is a common strategy in the development of new agrochemicals.

The development of novel and effective agrochemicals is crucial for global food security. The structural features of this compound make it an attractive starting point for the exploration of new chemical entities with potential applications in crop protection. The synthesis of derivatives and the subsequent screening for biological activity could lead to the discovery of new lead compounds for the agrochemical industry.

The following table presents examples of agrochemical classes and fine chemicals that could potentially be synthesized using this compound as a starting material.

| Compound Class | Potential Application | Key Synthetic Transformation from Aldehyde |

| Oxime Ethers | Insecticide, Acaricide | Formation of oxime followed by etherification |

| Hydrazones | Fungicide, Herbicide | Condensation with hydrazines |

| Carboxylic Acids | Plant growth regulators, Synthetic intermediates | Oxidation of the aldehyde |

| Alcohols | Fragrance components, Synthetic intermediates | Reduction of the aldehyde |

The exploration of this compound in the synthesis of new agrochemicals and fine chemicals represents a promising area of research.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Methylbenzofuran-2-carbaldehyde, and how can reaction parameters be optimized?

This compound can be synthesized via dehydration of its carboxamide precursor, analogous to methods used for 5-Methoxybenzofuran-2-carbonitrile, where benzofuran-2-carboxylic acid derivatives are functionalized and dehydrated under controlled conditions . Optimization may involve adjusting catalysts (e.g., acid/base), temperature, and solvent polarity. Continuous flow reactors, as noted in furan carboxylate ester synthesis, can enhance yield and scalability by improving reaction homogeneity and heat transfer .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., the aldehyde group). Comparative studies with analogs like 5-(Hydroxymethyl)furan-2-carbaldehyde (InChI Key: NOEGNKMFWQHSLB) can highlight substituent effects on electrophilicity . Hybrid approaches combining experimental kinetics (e.g., LC-MS monitoring) and computational simulations validate mechanistic pathways, resolving discrepancies in reactivity predictions .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

High-resolution techniques include:

- NMR : Assigning peaks for the methyl group (δ ~2.3 ppm) and aldehyde proton (δ ~9.8 ppm).

- LC-MS : Detecting molecular ions (e.g., [M+H]+ at m/z 162) and verifying absence of byproducts .

- X-ray crystallography : Using SHELX programs (e.g., SHELXL) for precise bond-length and angle measurements, crucial for confirming stereoelectronic effects .

Advanced: How should researchers address contradictions in reported physicochemical properties of this compound?

Contradictions may arise from impurities or varying measurement conditions. Systematic approaches include:

- Reproducing experiments under standardized protocols (solvent, temperature).

- Meta-analysis of literature data to identify outliers, as demonstrated in EFSA’s gray literature reviews on furan derivatives .

- Cross-validation using multiple techniques (e.g., comparing DSC melting points with NMR purity assays) .

Basic: What safety precautions are advised when handling this compound given limited toxicological data?

While specific toxicity data are scarce, analogs like 5-(Methoxymethyl)furan-2-carbaldehyde recommend:

- PPE : Chemically impermeable gloves, ventilation, and eye protection.

- Spill management : Avoid dust formation; use spark-proof tools for containment .

- Emergency protocols : Consult safety sheets for structurally similar compounds and prioritize in vitro toxicity screening (e.g., Ames test) before in vivo studies .

Advanced: What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

As a versatile intermediate, it enables derivatization at the aldehyde and methyl groups to probe pharmacophore requirements. For example, methyl substitutions on benzofuran cores influence binding affinity to targets like imidazoline receptors, as seen in benzofuran-2-imidazole syntheses . Kinetic studies (e.g., IC50 determination) coupled with molecular docking can elucidate substituent effects on bioactivity .

Basic: How can researchers ensure the stability of this compound during storage and reaction conditions?

- Storage : Keep in airtight containers under inert gas (N2/Ar) at ≤4°C to prevent oxidation.

- Stability assays : Monitor via periodic HPLC analysis for aldehyde degradation (e.g., dimerization) .

- Reaction conditions : Avoid strong bases or prolonged heating, which may promote aldol condensation .

Advanced: What strategies are effective in resolving spectral ambiguities (e.g., overlapping NMR signals) for this compound?

- 2D NMR : HSQC and HMBC experiments differentiate overlapping protons (e.g., aromatic vs. aldehyde signals).

- Isotopic labeling : 13C-enriched samples aid in unambiguous signal assignment .

- Comparative databases : Cross-reference with spectral libraries of analogs like 3-Methylfuran-2-carbaldehyde (CAS: 123698-33-9) .

Basic: What are the key applications of this compound in organic synthesis?

It serves as a precursor for:

- Heterocycles : Condensation with amines to form Schiff bases for coordination chemistry.

- Pharmaceutical intermediates : Functionalization to benzofuran-based inhibitors or agonists, leveraging its aromatic and electrophilic aldehyde group .

Advanced: How can researchers leverage high-throughput screening (HTS) to explore the biological activity of this compound derivatives?

- Library synthesis : Use automated platforms to generate diverse analogs (e.g., via reductive amination or Suzuki coupling).

- Assay design : Prioritize targets implicated in furan bioactivity (e.g., oxidative stress pathways) and employ multiplexed assays (e.g., fluorescence-based enzymatic screens) .

- Data analysis : Machine learning models trained on PubChem datasets (e.g., CID 237332) predict bioactivity cliffs and optimize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.